molecular formula C14H12F3NO B1298409 2-(Benzyloxy)-5-(trifluoromethyl)aniline CAS No. 117901-14-1

2-(Benzyloxy)-5-(trifluoromethyl)aniline

Cat. No.: B1298409
CAS No.: 117901-14-1
M. Wt: 267.25 g/mol
InChI Key: VKHDZWQPEGTTJC-UHFFFAOYSA-N
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Description

Significance of Aryl Amines in Complex Molecular Synthesis

Aryl amines, or anilines, are a cornerstone class of compounds in organic chemistry, serving as fundamental building blocks for a vast array of complex molecules. Their importance stems from the nucleophilic nature of the amino group and the ability to undergo a variety of transformations on the aromatic ring. fiveable.menumberanalytics.com Aryl amines are pivotal precursors in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. wjpmr.com

Furthermore, the amino group can be readily transformed into other functional groups, such as diazonium salts, which are exceptionally versatile intermediates for introducing a wide range of substituents onto the aromatic ring. In modern synthetic chemistry, aryl amines are crucial reactants in transition-metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds, a key step in the synthesis of numerous pharmaceuticals, agrochemicals, and organic materials. wjpmr.comresearchgate.net The presence of the arylamine motif is ubiquitous in medicinal chemistry, forming the core structure of many therapeutic agents. researchgate.netnih.gov

Role of Trifluoromethyl and Benzyloxy Moieties in Contemporary Chemical Design

The functional groups attached to the aniline (B41778) core in 2-(Benzyloxy)-5-(trifluoromethyl)aniline significantly enhance its utility in contemporary chemical design.

The trifluoromethyl (CF3) group is widely recognized for its profound impact on the physicochemical properties of a molecule. nih.gov Due to the high electronegativity of fluorine atoms, the CF3 group is strongly electron-withdrawing, which can alter the reactivity and acidity of the parent molecule. mdpi.comresearchgate.net In medicinal chemistry, the incorporation of a CF3 group is a well-established strategy to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comnih.govhovione.com The C-F bond is significantly stronger than a C-H bond, making the CF3 group resistant to metabolic oxidation, which can increase the half-life of a drug. mdpi.com Its steric profile is similar to a chlorine atom, allowing it to act as a bioisostere. mdpi.com

The benzyloxy (BnO) group (C6H5CH2O-) also plays a critical role. It is frequently used in organic synthesis as a robust protecting group for hydroxyl functionalities. wikipedia.orgorganic-chemistry.org This allows chemists to perform reactions on other parts of a molecule without affecting the protected group. The benzyloxy group is stable under a wide range of reaction conditions but can be selectively removed, typically through catalytic hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst). organic-chemistry.org Beyond its role as a protecting group, the benzyloxy moiety also adds steric bulk and increases lipophilicity, which can influence a molecule's interaction with biological systems.

Overview of Synthetic Utility in Advanced Organic Transformations

This compound is primarily utilized as an intermediate in multi-step synthetic sequences. Its structure makes it an ideal starting material for creating more elaborate molecules with potential applications in pharmaceuticals and agrochemicals. The aniline functional group can act as a nucleophile or be a handle for coupling reactions, while the trifluoromethyl and benzyloxy groups modulate the electronic properties and provide sites for further modification or deprotection.

For example, similar trifluoromethyl-substituted anilines are used as key intermediates in the synthesis of pharmaceuticals, including anticancer agents and drugs targeting neurological disorders. innospk.comchemimpex.com The synthesis of quinazoline (B50416) derivatives, which have shown anticancer properties, has utilized related fluoro-trifluoromethyl anilines. innospk.com The general synthetic approach often involves the reaction of the amino group to build a heterocyclic ring system, with the trifluoromethyl group serving to enhance the biological activity of the final product.

The synthesis of this specific compound typically involves the reduction of a corresponding nitro-aromatic precursor. For instance, a common method for preparing substituted anilines is the catalytic hydrogenation of the nitro group using a catalyst like palladium on carbon (Pd/C) and hydrogen gas. mdpi.com This straightforward transformation provides clean access to the valuable aniline intermediate.

Physicochemical Properties

The properties of this compound are dictated by its constituent parts. The aromatic rings contribute to its solid nature and solubility in organic solvents, while the functional groups influence its reactivity and potential applications.

PropertyValue
Molecular Formula C14H12F3NO
Average Mass 267.251 g/mol
Monoisotopic Mass 267.087098 g/mol
CAS Number 117901-14-1

Data sourced from EPA CompTox Chemicals Dashboard. epa.gov

Related Compounds and their Applications

The utility of fluorinated anilines is broad, with many structurally similar compounds serving as important industrial and pharmaceutical intermediates.

Compound NameKey Application Area(s)
2-Fluoro-5-(trifluoromethyl)aniline Intermediate for pharmaceuticals, including quinazoline derivatives with anticancer activity. innospk.comguidechem.com
2-Methoxy-5-(trifluoromethyl)aniline (B1297676) Intermediate for pharmaceuticals (especially for neurological disorders) and agrochemicals. chemimpex.com
2-(Trifluoromethyl)aniline Used in the synthesis of other chemicals and as an intermediate in various chemical industries. chemicalbook.comnih.gov
2-Methyl-3-(trifluoromethyl)aniline An important intermediate for medicines and pesticides, including analgesics and veterinary anti-inflammatory drugs. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylmethoxy-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHDZWQPEGTTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350652
Record name 2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117901-14-1
Record name 2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformative Potential of 2 Benzyloxy 5 Trifluoromethyl Aniline

Reactions Involving the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a reactive site for a multitude of organic reactions. These transformations are fundamental to building molecular complexity from the 2-(benzyloxy)-5-(trifluoromethyl)aniline core.

Amidation and Ureation Reactions

The nucleophilic character of the aniline (B41778) nitrogen facilitates its reaction with carboxylic acid derivatives to form amides and with isocyanates or their equivalents to yield ureas. These reactions are crucial for creating stable linkages in many biologically active compounds and functional materials.

Amidation: Direct amidation can be achieved by reacting this compound with carboxylic acids, often requiring a catalyst to activate the carboxylic acid. rsc.org More commonly, the reaction is performed with more electrophilic carboxylic acid derivatives such as acyl chlorides or anhydrides. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. The synthesis of N-trifluoromethyl amides, for example, can be accomplished by reacting acyl halides with isothiocyanates in the presence of silver fluoride (B91410) and a base like 2,4,6-collidine. acs.org

Ureation: The formation of urea (B33335) derivatives from anilines is a well-established transformation. researchgate.net Substituted ureas can be synthesized by treating the aniline with an appropriate isocyanate. This reaction is generally rapid and proceeds without the need for a catalyst. Alternative methods include the use of phosgene (B1210022) derivatives or in situ generated carbamoylating agents. researchgate.net For instance, the reaction of an amine with carbon dioxide can generate a carbamic acid intermediate, which can then be coupled with another amine to form a urea. researchgate.net

Table 1: General Conditions for Amidation and Ureation of Anilines
Reaction TypeReagentTypical ConditionsProduct
AmidationAcyl Chloride (R-COCl)Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et3N), Room TemperatureN-Aryl Amide
AmidationCarboxylic Acid (R-COOH)Coupling agent (e.g., DCC, EDC) or high temperatureN-Aryl Amide
UreationIsocyanate (R-NCO)Aprotic solvent (e.g., Toluene (B28343), THF), Room Temperature or gentle heatingN,N'-Disubstituted Urea
UreationCO2 / Dehydrating AgentCatalyst (e.g., CeO2), high pressure and temperatureSymmetrical Urea

Alkylation and Arylation Reactions

The nitrogen atom of this compound can be functionalized through the formation of new carbon-nitrogen bonds via alkylation and arylation reactions.

Alkylation: N-alkylation introduces an alkyl group onto the amine. This can be challenging with primary anilines due to the potential for over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts. However, selective mono-alkylation can often be achieved by using a large excess of the aniline or through reductive amination, where the aniline is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ.

Arylation: The introduction of an aryl group onto the nitrogen atom is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. More direct, transition-metal-free methods have also been developed. For example, the ortho-arylation of anilines can be achieved via reaction with aryl halides through a benzyne (B1209423) intermediate. researchgate.net A study on the arylation of 3-aminobenzotrifluoride, a close structural analog, demonstrated that reaction with a benzyne precursor resulted in the formation of 2-phenyl-5-(trifluoromethyl)aniline. ambeed.com This suggests that this compound could similarly undergo direct arylation. ambeed.com

Table 2: Selected Methods for N-Arylation of Anilines
MethodArylating AgentCatalyst/ReagentKey Features
Buchwald-Hartwig AminationAryl Halide/TriflatePalladium Catalyst, Ligand, BaseBroad scope, high functional group tolerance.
Ullmann CondensationAryl HalideCopper Catalyst, High TemperatureClassic method, often requires harsh conditions.
Benzyne Intermediate ReactionAryl Halide/TriflateStrong Base (e.g., NaNH2, LDA)Transition-metal-free, provides ortho-arylation. researchgate.net

Condensation Reactions and Imine Formation

Primary aromatic amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The formation of the imine is typically reversible and is often catalyzed by an acid to facilitate the dehydration step. nih.gov The resulting C=N double bond of the imine provides a new site for further chemical transformations, such as reduction to a secondary amine or addition of nucleophiles. The synthesis of 2-benzyl N-substituted anilines, for example, can proceed through a sequential imine condensation–isoaromatization pathway. beilstein-journals.org

Diazotization and Subsequent Coupling Reactions

The transformation of the primary amine group into a diazonium salt is a cornerstone of aromatic chemistry, opening a gateway to a vast number of functional group interconversions. rsc.org

Diazotization: This reaction is carried out by treating this compound with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). atlanchimpharma.comorganic-chemistry.org The resulting diazonium salt, [Ar-N₂]⁺Cl⁻, is highly reactive and is usually used immediately without isolation.

Azo Coupling: The aryldiazonium cation is a weak electrophile that can attack activated, electron-rich aromatic rings in an electrophilic aromatic substitution reaction known as azo coupling. acs.org Common coupling partners include phenols, naphthols, and other anilines. acs.orgthaiscience.info This reaction is the basis for the synthesis of a wide range of azo dyes, which are characterized by their extended conjugated systems and vibrant colors. rsc.orgacs.org The coupling of the diazonium salt derived from this compound with a suitable partner would produce a novel azo compound, with its specific color and properties determined by the final molecular structure.

Transformations Involving the Benzyloxy Ether Linkage

The benzyl (B1604629) group serves as a robust protecting group for the phenolic oxygen. Its removal, known as debenzylation, is a key step in many synthetic sequences to unmask the free phenol (B47542), which can then participate in subsequent reactions.

Chemoselective Deprotection Strategies (Debenzylation)

Chemoselectivity is crucial when deprotecting the benzyloxy group in this compound, as the reaction conditions must leave the amine, the trifluoromethyl group, and the aromatic rings intact.

Catalytic Hydrogenolysis: The most common and often cleanest method for cleaving benzyl ethers is catalytic hydrogenolysis. rsc.org This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.netacs.org The reaction proceeds under mild conditions and cleaves the C-O bond of the ether, releasing the free phenol and toluene as a byproduct. This method is generally highly chemoselective. researchgate.net Catalytic transfer hydrogenation, using a hydrogen donor like cyclohexene (B86901) or formic acid instead of H₂ gas, is also a highly effective alternative.

Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃), can effectively cleave aryl benzyl ethers. These reactions often proceed at low temperatures and can be advantageous when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. The use of a cation scavenger, like pentamethylbenzene, can prevent side reactions such as Friedel-Crafts benzylation of other aromatic rings in the molecule.

Oxidative Cleavage: Oxidative debenzylation methods provide another alternative, using reagents like an alkali metal bromide in the presence of an oxidant to generate a bromo radical that facilitates the cleavage.

Table 3: Common Methods for O-Debenzylation
MethodReagentsTypical ConditionsAdvantages/Disadvantages
Catalytic HydrogenolysisH₂, Pd/CSolvent (e.g., EtOH, EtOAc), Room Temp, 1 atm H₂Clean, high yield, chemoselective; may reduce other groups.
Transfer HydrogenationPd/C, H-donor (e.g., Cyclohexene, HCOOH)Solvent (e.g., EtOH), RefluxAvoids use of H₂ gas, generally mild.
Lewis Acid CleavageBBr₃ or BCl₃Aprotic solvent (e.g., DCM), Low Temperature (-78 °C to RT)Good for substrates sensitive to reduction; stoichiometric reagent.
Solid-Supported AcidAmberlyst-15, TolueneReflux, often with a scavenger (e.g., Methanol)Easy catalyst removal, avoids aqueous workup. ambeed.com

Cleavage and Rearrangement Reactions (e.g., C-O Decoupling, C-N Reconstruction)

The structure of this compound incorporates functional groups amenable to specific cleavage and rearrangement reactions, enabling its transformation into various other useful intermediates. The benzyloxy group, an ether linkage, is particularly susceptible to C-O bond cleavage, a process often referred to as debenzylation. This is a common deprotection strategy in organic synthesis. Catalytic hydrogenation is a highly effective method for this C-O decoupling. In this reaction, the compound is treated with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C), to yield 2-amino-4-(trifluoromethyl)phenol (B112647) and toluene.

The C-N bond of the aniline moiety also possesses potential for chemical transformation. While the C(aryl)-N bond is generally robust, modern synthetic methods have enabled its activation and reconstruction. researchgate.net For instance, catalytic systems, including those based on nickel, can facilitate the cleavage of C-N bonds in aniline derivatives, allowing for cross-coupling reactions. researchgate.net Photoinduced aerobic borylation has also emerged as a method for C-N bond activation in anilines. researchgate.net Such transformations could potentially convert this compound into novel borylated or cross-coupled products, demonstrating the potential for C-N reconstruction.

Reaction TypeBond TargetedCommon Reagents & ConditionsResulting Transformation
C-O Decoupling Aryl-O-CH₂PhH₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate (B1210297)Cleavage of the benzyl ether to form a phenol
C-N Reconstruction Aryl-NH₂Nickel catalysts, Grignard reagents; Photoredox catalystsCross-coupling or functionalization via C-N bond cleavage

Reactivity Modulation by the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the reactivity of the aromatic ring in this compound is profound. The high electronegativity of the three fluorine atoms creates a strong inductive effect (-I effect), pulling electron density away from the carbon atom to which it is attached and, consequently, from the entire benzene (B151609) ring. minia.edu.eg

This significant reduction in electron density deactivates the aromatic ring, making it substantially less nucleophilic and therefore less reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted aniline or benzene. vaia.comlibretexts.org This deactivation primarily affects the ortho and para positions relative to the trifluoromethyl group. As a result, any incoming electrophile is directed to the meta position, making the -CF₃ group a strong meta-director. vaia.com In the context of this specific molecule, the positions ortho and para to the -CF₃ group (and ortho to the -NH₂ and -OCH₂Ph groups) are strongly deactivated.

The potent electron-withdrawing nature of the trifluoromethyl group also modulates the properties of the adjacent amino (-NH₂) and benzyloxy (-OCH₂Ph) groups. nih.gov Its primary influence on the amino group is a marked decrease in basicity. By pulling electron density from the aromatic ring, the -CF₃ group reduces the availability of the nitrogen's lone pair of electrons for protonation, making the aniline derivative a significantly weaker base than aniline itself. wikipedia.org This reduced electron density also diminishes the nucleophilicity of the amino group.

Cycloaddition and Heterocycle Formation

The aniline functionality of this compound serves as a versatile handle for the synthesis of nitrogen-containing heterocycles through cycloaddition reactions. A common strategy involves the conversion of the primary amine into an azide (B81097), which can then act as a 1,3-dipole in [3+2] cycloaddition reactions.

The synthesis begins with the diazotization of the aniline using nitrous acid (generated in situ from NaNO₂) followed by treatment with sodium azide (NaN₃) to yield the corresponding aryl azide, 2-(benzyloxy)-5-(trifluoromethyl)phenyl azide. This intermediate is a key building block for forming five-membered heterocyclic rings.

Triazole Formation: The Huisgen 1,3-dipolar cycloaddition of the aryl azide with an alkyne is a powerful method for constructing 1,2,3-triazole rings. beilstein-journals.org This reaction can be conducted thermally or, more commonly, under copper(I) catalysis (the "click" reaction), which proceeds with high efficiency and regioselectivity to yield 1,4-disubstituted triazoles. beilstein-journals.orgbeilstein-journals.org

Tetrazole Formation: Similarly, the aryl azide can undergo a [3+2] cycloaddition with nitriles to form tetrazoles. youtube.comnih.gov This reaction often requires activation of the nitrile with a Lewis or Brønsted acid and may require elevated temperatures. youtube.comresearchgate.net The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, making this transformation valuable in medicinal chemistry. researchgate.net

HeterocycleReaction TypeKey ReagentsGeneral Conditions
1,2,3-Triazole [3+2] CycloadditionAryl Azide, Alkyne, Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate)Room temperature to mild heating in various solvents
Tetrazole [3+2] CycloadditionAryl Azide, Nitrile, Lewis or Brønsted Acid (e.g., ZnCl₂, NH₄Cl)Heating in a solvent like DMF

Annulation Reactions for Polycyclic Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, can utilize this compound as a foundational component for constructing complex polycyclic systems, particularly fused nitrogen heterocycles. The reactivity of the aniline's amino group and the adjacent C-H bond on the aromatic ring allows it to participate in classic cyclization strategies.

For example, in reactions like the Friedländer annulation, an ortho-aminoaryl ketone (or aldehyde) condenses with a compound containing an α-methylene group adjacent to a carbonyl to form a quinoline (B57606). While the starting molecule is not a ketone, it could be chemically modified or used in related syntheses where the amine participates in a cyclization-condensation sequence.

A more direct application would be in reactions like the Skraup or Doebner-von Miller synthesis of quinolines, where an aniline is reacted with α,β-unsaturated carbonyl compounds or their precursors (like glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid). The electron-withdrawing trifluoromethyl group would significantly influence the regiochemical outcome and reaction rate of such cyclizations, likely requiring harsher conditions due to the deactivated nature of the ring. The reaction would proceed via Michael addition of the amine, followed by electrophilic cyclization onto the electron-deficient aromatic ring and subsequent oxidation to furnish a trifluoromethyl-substituted quinoline derivative. The benzyloxy group would likely be cleaved under the strongly acidic conditions typical for these reactions. These pathways open avenues to polycyclic systems with tailored electronic properties conferred by the trifluoromethyl substituent.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The aniline moiety is a versatile handle for numerous transition metal-catalyzed reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The electronic properties of the substituents on this compound play a crucial role in directing and facilitating these transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, and substrates like this compound are amenable to a range of these powerful reactions. While the free amine can participate in C-N cross-coupling reactions, it is often converted to an anilide or other directing group to enable C-H functionalization at the ortho position.

One key transformation is the palladium-catalyzed ortho-alkoxylation of anilides, which can be achieved with various primary and secondary alcohols. acs.org This reaction typically proceeds via a ligand-directed C-H activation mechanism. capes.gov.br For instance, acetanilides can undergo ortho-alkoxylation at room temperature when promoted by catalytic methanesulfonic acid, affording aryl alkyl ethers in good yields. acs.org Similarly, palladium-catalyzed ortho-arylation of anilides can be accomplished through a twofold C-H functionalization process, coupling the anilide with an arene substrate under an oxygen atmosphere to form biphenyl (B1667301) structures. mit.edu The presence of DMSO and trifluoroacetic acid (TFA) are often crucial for the success of this oxidative coupling. mit.edu

Furthermore, the amino group can direct palladium-catalyzed cyclizative cross-coupling reactions. For example, ortho-alkynylanilines react with ortho-alkynylbenzamides to produce complex heterocyclic systems where multiple bonds are formed in a single operation. nih.gov While direct C-H functionalization of the aniline is possible, remote functionalization can also be achieved. Recent advances have demonstrated the palladium-catalyzed meta-C-H olefination of aniline derivatives using a nitrile-based template, showcasing the ability to functionalize positions distant from the primary directing group. rsc.org

Table 1: Examples of Palladium-Catalyzed Functionalization of Aniline Derivatives This table presents data from reactions on analogous aniline derivatives to illustrate the potential of this compound in similar transformations.

Aniline Derivative (Starting Material)Coupling PartnerCatalyst/ReagentsProduct TypeYield (%)Reference
AcetanilideMethanol (B129727)Pd(OAc)₂, PhI(OAc)₂, CH₃SO₃Hortho-Methoxylated Acetanilide85 acs.org
PivalanilideBenzenePd(OAc)₂, DMSO, O₂ortho-Arylated Pivalanilide72 mit.edu
N-Methyl-2-(phenylethynyl)anilineN-Methyl-2-(phenylethynyl)benzamidePd(OAc)₂, Ag₂OCyclized Heterocycle92 nih.gov
N-(quinolin-8-yl)pivalamiden-Butyl acrylatePd(OAc)₂, (CH₂CN)₅(OTs)meta-Olefinated Aniline78 rsc.org

Copper catalysts offer a cost-effective and powerful alternative to palladium for various coupling reactions. The reactivity of this compound in copper-catalyzed systems is exemplified by transformations such as C-S, C-O, and C-N bond formations.

A notable application is the synthesis of benzothiazoles from N-benzyl-2-iodoanilines and a sulfur source like potassium sulfide. organic-chemistry.org This process involves a copper-catalyzed double C-S bond formation through both a traditional cross-coupling and an oxidative C(sp³)–H activation pathway. organic-chemistry.org The benzyloxy group in the target molecule is analogous to the N-benzyl group in these precursors, suggesting potential for similar intramolecular cyclizations if the aniline nitrogen were appropriately substituted.

Copper catalysis is also effective for C-H benzoxylation. For instance, 2-phenylpyridines can be ortho-benzoxylated using benzyl alcohols as the benzoxylation source in the presence of a Cu/TBHP catalytic system. rsc.org This highlights the potential for activating the C-H bond ortho to the benzyloxy group in this compound for C-O bond formation. Furthermore, copper-catalyzed electrophilic amination of organoborons with N-methoxyamines provides a route to functionalized anilines, indicating the potential for the aniline nitrogen to participate in C-N coupling reactions under copper catalysis. rsc.org

Table 2: Examples of Copper-Catalyzed Reactions on Aromatic Amines and Related Substrates This table shows data from reactions on analogous compounds to demonstrate the potential reactivity of this compound.

SubstrateReagentCatalyst/ReagentsProduct TypeYield (%)Reference
N-Benzyl-2-iodoanilineK₂SCuBr, TEMED, Air2-Phenylbenzothiazole93 organic-chemistry.org
2-PhenylpyridineBenzyl alcoholCu(OAc)₂, TBHP2-(2-(Benzyloxy)phenyl)pyridine82 rsc.org
PhenylboroxinN-Methoxy-N-methyl-p-toluamideCu(OAc)₂, dppeN-Methyl-p-toluidine91 rsc.org

Beyond palladium and copper, other transition metals like nickel and rhodium are highly effective for mediating unique functionalizations of aniline derivatives.

Nickel-catalyzed reactions, in particular, have gained prominence for C-H alkylation. Using a nickel catalyst with a vicinal diamine ligand, the ortho-C-H bond of anilines (bearing a pyrimidyl directing group) can be alkylated with primary and secondary alkyl halides. researchgate.net This method provides direct access to ortho-alkylated anilines, a transformation that is challenging via other means. researchgate.net Nickel is also effective in the cross-coupling of aryl ethers, where heterobimetallic nickelate complexes are proposed as key intermediates. nih.gov

Rhodium catalysts enable direct C-H functionalization of aniline C-H bonds with α-diazo compounds, leading to either ortho-alkylated anilines or substituted indoles, depending on the diazo reagent used. rsc.orgresearchgate.net Rhodium(III) catalysis can also mediate the oxidative coupling of N-nitrosoanilines with allyl alcohols, resulting in ortho-functionalized products. frontiersin.orgnih.gov These reactions proceed through a C-H activation pathway, forming a five-membered rhodacycle intermediate. nih.gov

Table 3: Examples of Nickel- and Rhodium-Mediated Functionalizations This table includes data from reactions on analogous aniline derivatives to illustrate potential transformations.

MetalSubstrateReagentCatalyst/LigandProduct TypeYield (%)Reference
NickelN-(pyrimidin-2-yl)aniline1-Bromopentane(DME)NiCl₂ / Dt-BEDAortho-Pentylaniline derivative85 researchgate.net
RhodiumAnilineDiethyl diazomalonate[RhCpCl₂]₂ortho-Alkylated Aniline95 rsc.org
RhodiumAnilineEthyl 2-diazoacetoacetate[RhCpCl₂]₂Substituted Indole89 rsc.org
RhodiumN-NitrosoanilineAllyl alcohol[RhCp*Cl₂]₂ortho-Alkylated N-Nitrosoaniline92 nih.gov

Radical-Mediated Transformations

The trifluoromethyl group on this compound makes it a particularly interesting substrate for radical-mediated reactions. The trifluoromethyl radical (•CF₃) is electrophilic and can participate in additions to aromatic systems. wikipedia.org

A significant advancement in this area is the visible-light-promoted radical trifluoromethylation of free anilines. nih.gov This method often employs a photocatalyst, such as Ru(bpy)₃Cl₂ or an organic dye, and a CF₃ source like Togni's reagent or triflyl chloride. nih.govprinceton.edu The reaction proceeds under mild, room-temperature conditions and can functionalize C-H bonds directly. For aniline derivatives, this trifluoromethylation often occurs at the ortho position, guided by the amino group. princeton.edu This approach is highly valuable for the late-stage functionalization of complex molecules and offers a complementary strategy to traditional metal-catalyzed cross-coupling. princeton.edu The presence of the existing trifluoromethyl group on the ring may influence the regioselectivity of a second radical trifluoromethylation.

Table 4: Examples of Radical Trifluoromethylation of Anilines This table presents data from reactions on analogous aniline derivatives.

Aniline SubstrateCF₃ SourceCatalyst/ConditionsProductYield (%)Reference
N,N-DimethylanilineCF₃SO₂ClRu(bpy)₃Cl₂, Visible Light2-(Trifluoromethyl)-N,N-dimethylaniline75 princeton.edu
AnilineTogni's ReagentEosin Y, Visible Light2-(Trifluoromethyl)aniline68 nih.gov
4-BromoanilineTogni's Reagent[Ir(ppy)₂(dtbbpy)]PF₆, Visible Light4-Bromo-2-(trifluoromethyl)aniline72 princeton.edu

Role As a Synthetic Intermediate for Advanced Organic Scaffolds

Precursor for Nitrogen-Containing Heterocyclic Systems

The primary amino group of 2-(benzyloxy)-5-(trifluoromethyl)aniline is a nucleophilic center and a precursor to other essential functionalities, such as diazonium salts. This reactivity makes it an ideal starting point for synthesizing a variety of heterocyclic scaffolds, including quinolines, imidazoles, tetrazoles, and more. By leveraging well-established synthetic protocols, this aniline (B41778) derivative can be strategically incorporated into multi-step sequences to yield highly functionalized heterocyclic products.

Quinolines are a class of heterocyclic compounds integral to numerous natural products and pharmacologically active molecules. Several classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Combes syntheses, rely on the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol (B35011), or β-diketones. google.comgoogle.com

This compound is a suitable substrate for these reactions. For instance, in a Doebner-von Miller type reaction, the aniline can be reacted with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst to construct the quinoline core. The reaction proceeds through a Michael addition of the aniline to the unsaturated carbonyl compound, followed by electrophilic cyclization onto the electron-rich aromatic ring and subsequent aromatization.

Table 1: Plausible Quinoline Synthesis via Doebner-von Miller Reaction
Reactant 1Reactant 2ConditionsProduct
This compoundMethyl vinyl ketoneHCl, Oxidizing agent8-(Benzyloxy)-2-methyl-5-(trifluoromethyl)quinoline
This compoundAcroleinH₂SO₄, Nitrobenzene8-(Benzyloxy)-5-(trifluoromethyl)quinoline

While direct synthesis of isoquinolines from anilines is less common, multi-step pathways can be envisioned where the aniline is transformed into a suitable precursor, such as a substituted phenethylamine (B48288) or benzylamine, which can then undergo cyclization through established methods like the Bischler-Napieralski or Pictet-Spengler reactions.

Benzimidazoles are key structural motifs in a variety of pharmaceutical agents. The most prevalent synthetic route involves the condensation of an ortho-phenylenediamine (OPD) with a carboxylic acid or its equivalent. google.com To utilize this compound for benzimidazole (B57391) synthesis, it must first be converted into the corresponding substituted OPD. This transformation is typically achieved through a two-step process: regioselective nitration of the aniline at the position ortho to the amino group, followed by the reduction of the newly introduced nitro group.

Once the intermediate, 3-(benzyloxy)-6-(trifluoromethyl)benzene-1,2-diamine, is obtained, it can be cyclized with various reagents to afford a library of 2-substituted benzimidazoles.

Table 2: Benzimidazole Synthesis via Phillips Condensation
Reactant 1Reactant 2ConditionsProduct
3-(Benzyloxy)-6-(trifluoromethyl)benzene-1,2-diamineFormic acidReflux4-(Benzyloxy)-7-(trifluoromethyl)-1H-benzo[d]imidazole
3-(Benzyloxy)-6-(trifluoromethyl)benzene-1,2-diamineAcetic anhydride (B1165640)Heat4-(Benzyloxy)-2-methyl-7-(trifluoromethyl)-1H-benzo[d]imidazole
3-(Benzyloxy)-6-(trifluoromethyl)benzene-1,2-diamineBenzaldehydeOxidizing agent (e.g., Na₂S₂O₅)4-(Benzyloxy)-2-phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole

5-Substituted-1H-tetrazoles are widely recognized as bioisosteres for carboxylic acids in medicinal chemistry. A common synthetic strategy for their preparation is the [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.govnih.gov The amino group of this compound can be readily converted into an azide group via a two-step diazotization-azidation sequence.

The process involves treating the aniline with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt. Subsequent treatment of this highly reactive intermediate with sodium azide (NaN₃) yields the corresponding aryl azide, 2-(benzyloxy)-1-azido-5-(trifluoromethyl)benzene. This azide can then be used in cycloaddition reactions. For example, reaction with sodium cyanide in the presence of a Lewis acid like zinc chloride can produce the 5-substituted tetrazole. nih.gov

Table 3: Plausible Route to 5-Aryl-1H-tetrazoles
IntermediateReactantConditionsProduct
2-(Benzyloxy)-1-azido-5-(trifluoromethyl)benzeneSodium cyanideZnCl₂, H₂O, Reflux5-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-1H-tetrazole
2-(Benzyloxy)-1-azido-5-(trifluoromethyl)benzeneTrimethylsilyl cyanideHeat5-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-1H-tetrazole

The 1,2,3-triazole ring is a staple in modern medicinal chemistry, largely due to the advent of "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. epo.orgbeilstein-journals.org

As described for tetrazole synthesis, this compound can be converted into 2-(benzyloxy)-1-azido-5-(trifluoromethyl)benzene. This aryl azide is a key building block for the CuAAC reaction. By reacting it with a terminal alkyne in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), a wide range of 1,4-disubstituted 1,2,3-triazoles can be synthesized. researchgate.net

Table 4: Synthesis of 1,2,3-Triazoles via CuAAC Reaction
Azide PrecursorAlkyneConditionsProduct
2-(Benzyloxy)-1-azido-5-(trifluoromethyl)benzenePhenylacetyleneCuSO₄·5H₂O, Sodium ascorbate, DMF/H₂O1-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole
2-(Benzyloxy)-1-azido-5-(trifluoromethyl)benzenePropargyl alcoholCuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O(1-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol
2-(Benzyloxy)-1-azido-5-(trifluoromethyl)benzeneEthyl propiolateCuI, DIPEA, CH₃CNEthyl 1-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxylate

Thiazolidinediones, particularly 5-benzylidene-2,4-thiazolidinediones, are an important class of compounds. Their synthesis is often achieved through the Knoevenagel condensation of an aromatic aldehyde with 2,4-thiazolidinedione (B21345) (TZD), typically catalyzed by a weak base like piperidine (B6355638) or ethylenediamine (B42938) diacetate. nih.govbiolmolchem.com

To employ this compound as a precursor for this class of compounds, it must first be converted into the corresponding aldehyde, 2-(benzyloxy)-5-(trifluoromethyl)benzaldehyde. This can be accomplished via the Sandmeyer reaction, where the aniline is first diazotized and then treated with a formaldehyde (B43269) equivalent under copper catalysis, or through other related formylation reactions of diazonium salts. The resulting aldehyde is then a direct substrate for the Knoevenagel condensation with TZD.

Table 5: Synthesis of 5-Benzylidene-2,4-thiazolidinediones via Knoevenagel Condensation
Aldehyde PrecursorReagentConditionsProduct
2-(Benzyloxy)-5-(trifluoromethyl)benzaldehyde2,4-ThiazolidinedionePiperidine, Ethanol (B145695), Reflux5-((2-(Benzyloxy)-5-(trifluoromethyl)phenyl)methylene)thiazolidine-2,4-dione
2-(Benzyloxy)-5-(trifluoromethyl)benzaldehyde2,4-ThiazolidinedioneEthylenediamine diacetate, Solvent-free, Heat5-((2-(Benzyloxy)-5-(trifluoromethyl)phenyl)methylene)thiazolidine-2,4-dione

The synthesis of highly substituted pyridines can be achieved through various condensation strategies. While classical methods often start from pyridine (B92270) itself or simple acyclic precursors, modern approaches allow for the construction of the pyridine ring from different building blocks. nih.gov For example, multicomponent reactions like the Hantzsch pyridine synthesis or related methodologies can incorporate an aniline-derived fragment.

However, a more direct conceptual link involves the transformation of the aniline into a precursor suitable for cyclocondensation reactions. For instance, the trifluoromethylpyridine moiety is a key structural feature in many agrochemicals and pharmaceuticals. nih.govgoogle.com Synthetic routes to these compounds often involve cyclocondensation using a trifluoromethyl-containing building block. nih.gov While direct synthesis from this compound is not a standard textbook method, its structural elements could potentially be incorporated into pyridine rings through specialized, multi-step synthetic sequences designed to build the ring system around the pre-existing substituted benzene (B151609) ring.

Quino[3,4-b]mdpi.comnih.govbenzothiazine Derivatives

While direct synthesis of Quino[3,4-b] mdpi.comnih.govbenzothiazine derivatives using this compound is not extensively documented in publicly available literature, the general synthetic approach to this class of compounds often involves the reaction of substituted anilines with quinolinium salts. For instance, a related compound, 4-(trifluoromethyl)aniline, has been successfully used to synthesize 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] mdpi.comnih.govbenzothiazinium chloride. mdpi.comnih.govresearchgate.net

The established reaction mechanism involves the nucleophilic attack of the aniline's amino group on the 4-position of a quinolinium precursor, such as 1-methyl-4-butylthio-3-(benzoylthio)quinolinium chloride. mdpi.com This initial step leads to the substitution of a leaving group (e.g., a thiobutyl group) with the corresponding arylamino group. mdpi.com Subsequent intramolecular cyclization, often promoted by an acid donor and atmospheric oxygen, yields the tetracyclic quinobenzothiazine scaffold. researchgate.net Given this precedent, it is chemically plausible that this compound could serve as the arylamine precursor to generate quinobenzothiazine derivatives bearing both benzyloxy and trifluoromethyl substituents at specific positions, although specific examples are not readily found in the literature.

Building Block for Substituted Amides, Carbamates, and Ureas

The primary amine functionality of this compound makes it an ideal nucleophile for the synthesis of a variety of substituted amides, carbamates, and ureas. These functional groups are ubiquitous in pharmaceuticals and biologically active compounds.

Substituted Amides: The formation of amides from anilines is a fundamental transformation in organic chemistry. libretexts.org this compound can react with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form the corresponding N-aryl amides. libretexts.org Alternatively, direct condensation with carboxylic acids can be achieved using coupling reagents or mediators like titanium tetrachloride (TiCl₄). nih.govnih.gov This reaction provides a straightforward route to amides with diverse structural features, incorporating the benzyloxy and trifluoromethyl moieties into a larger molecular framework.

Substituted Carbamates and Ureas: Carbamates and ureas are typically synthesized from isocyanates, which can be generated from the corresponding primary amine. nih.gov this compound can be converted into 2-(Benzyloxy)-5-(trifluoromethyl)phenyl isocyanate by treatment with phosgene (B1210022) or a phosgene equivalent. nih.govdoubtnut.com This reactive isocyanate intermediate can then be reacted with various nucleophiles.

Reaction with alcohols or phenols yields substituted carbamates.

Reaction with primary or secondary amines produces unsymmetrical ureas. nih.gov

This two-step sequence allows for the modular construction of a wide array of carbamate (B1207046) and urea (B33335) derivatives, which are important pharmacophores in drug discovery. nih.govnih.gov

Intermediate in the Synthesis of Complex Aromatic and Aliphatic Compounds

This compound is a valuable intermediate for constructing more complex molecular architectures due to the synthetic handles present in its structure. The amine group can be transformed into a wide range of other functionalities, and the aromatic ring can be further substituted.

The synthesis of complex trifluoromethylated anilines, which serve as precursors for ligands and modular components, has been demonstrated through multi-step sequences. researchgate.net For example, a related compound, 2-methoxy-5-(trifluoromethyl)aniline (B1297676), is known to be a key intermediate in the synthesis of pharmaceuticals and agrochemicals, underscoring the utility of this substitution pattern. chemimpex.comchemicalbook.com The benzyloxy group in this compound offers an additional point for modification; it can be cleaved under hydrogenolysis conditions to reveal a phenol (B47542), which can then participate in further reactions such as etherification or esterification. This versatility allows for its incorporation into a broad spectrum of both aromatic and aliphatic final products.

Role in Multi-Component and Modular Synthesis Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency in generating molecular complexity. Anilines are common components in many well-known MCRs.

While specific examples employing this compound in MCRs are not widely reported, its structural features are well-suited for such transformations. For instance, anilines are key substrates in the Ugi and Povarov reactions, which are powerful tools for the rapid assembly of peptide-like structures and substituted quinolines, respectively. beilstein-journals.org A novel MCR has been developed for synthesizing N-benzylamides from p-(trifluoromethyl)-p-quinols, demonstrating the integration of trifluoromethylated building blocks in such processes. nih.gov The potential for this compound to participate in these and other MCRs offers an efficient pathway to novel and complex libraries of compounds for screening and development in various fields. Its use in modular synthesis is highlighted by its potential to be a "plug-and-play" component where the trifluoromethyl group fine-tunes electronic and pharmacokinetic properties, while the amine serves as the reactive site for scaffold construction. researchgate.net

Mechanistic Insights into Reactions Involving 2 Benzyloxy 5 Trifluoromethyl Aniline

Elucidation of Reaction Pathways

Understanding the mechanistic pathways is crucial for predicting reaction outcomes and designing synthetic routes involving 2-(benzyloxy)-5-(trifluoromethyl)aniline. The molecule's structure allows for several potential reaction types, each with a distinct mechanism.

Nucleophilic aromatic substitution (SNAAr) on the benzene (B151609) ring of this compound is generally disfavored. The reaction pathway requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (a Meisenheimer complex) and a good leaving group. While the trifluoromethyl group is a potent electron-withdrawing group, the amino and benzyloxy substituents are strongly electron-donating. Their effect increases the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. Consequently, for a nucleophile to substitute a group on the aniline (B41778) ring itself, exceptionally harsh reaction conditions would likely be required, and such reactions are not commonly reported for this substrate.

In contrast to nucleophilic substitution, the electron-rich nature of the aromatic ring makes this compound highly susceptible to electrophilic aromatic substitution (EAS). The mechanism proceeds via the attack of an electrophile (E+) on the π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring.

The regioselectivity of the substitution is determined by the combined directing effects of the substituents already present on the ring.

Amino (-NH2) group: A very strong activating group and an ortho, para-director.

Benzyloxy (-OCH2Ph) group: An activating group and an ortho, para-director.

Trifluoromethyl (-CF3) group: A strong deactivating group and a meta-director.

The powerful activating and directing effects of the amino and benzyloxy groups dominate the deactivating effect of the trifluoromethyl group. The positions ortho and para to the amino and benzyloxy groups are therefore the most activated sites for electrophilic attack. Given the substitution pattern, the primary sites for electrophilic attack would be C4 and C6. Steric hindrance from the adjacent benzyloxy group might influence the relative rates of substitution at these positions. For example, in halogenation reactions, an electrophile like Br+ (generated from Br2) would preferentially attack the electron-rich C4 and C6 positions. byjus.com

Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentPositionTypeDirecting EffectPredicted Site of Attack
-NH2C1Activatingortho, paraC2 (blocked), C6, C4
-OCH2PhC2Activatingortho, paraC1 (blocked), C3, C5 (blocked)
-CF3C5DeactivatingmetaC1 (blocked), C3

Analysis: The strongest activation comes from the -NH2 group, directing to positions C4 and C6. The -OCH2Ph group activates positions C3. The -CF3 group directs to C3. The confluence of these effects strongly suggests that positions C3, C4, and C6 are the most likely sites for substitution, with the powerful -NH2 director favoring C4 and C6.

Aniline derivatives can participate in reactions involving radical intermediates. researchgate.net The electron-rich nature of the aromatic ring makes it a suitable substrate for attack by electrophilic radicals. researchgate.net For instance, a trifluoromethyl radical (•CF3), which can be generated via the one-electron reduction of hypervalent iodine reagents, is highly electrophilic. beilstein-journals.org

The mechanism for a radical substitution reaction on this compound would likely proceed as follows:

Initiation: Generation of an electrophilic radical (R•).

Propagation: The radical attacks the electron-rich aniline ring, typically at the ortho or para position to the strongest donating group (-NH2), to form a radical-cation intermediate.

Rearomatization: This intermediate can then be oxidized and lose a proton to yield the final substituted product.

The use of visible light and photocatalysts, such as iridium or ruthenium complexes, is a common method for initiating such radical reactions on aniline derivatives under mild conditions. researchgate.net

While no specific instances of the HERON reaction are documented for this compound, related rearrangement reactions are known for similar structural motifs.

Hofmann–Martius Rearrangement: This reaction involves the acid-catalyzed thermal rearrangement of an N-alkylated aniline to the corresponding ortho- or para-alkylated aniline. wikipedia.org If the amino group of this compound were to be alkylated, this type of rearrangement could potentially occur, migrating the alkyl group from the nitrogen atom to the aromatic ring. The mechanism involves the dissociation of the N-alkyl bond to form a carbocation, which then acts as an electrophile in a Friedel-Crafts-type alkylation of the aniline ring. wikipedia.org

Wittig Rearrangement: The benzyloxy group contains a benzylic ether linkage, which is known to undergo researchgate.netepa.gov- or epa.govresearchgate.net-Wittig rearrangements upon treatment with a strong base. nih.gov For example, treatment of a 2-(benzyloxy)aryl compound with a strong base like n-butyllithium can deprotonate the benzylic carbon. The resulting carbanion can then rearrange, with the benzyl (B1604629) group migrating to an adjacent position. This would result in the formation of a secondary alcohol.

Anilines can serve as components in cycloaddition reactions to form heterocyclic systems. A relevant example is the reaction between an aniline derivative, an aldehyde, and an isocyanide to form an imidazole (B134444) ring system, which can be viewed as a formal cycloaddition process. researchgate.net In a potential reaction involving this compound, it could first react with an aldehyde to form a Schiff base (imine). This imine can then react with a 1,3-dipole equivalent, such as that derived from an isocyanide, in a [3+2] cycloaddition.

For instance, a reaction with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate could proceed via the following pathway:

Condensation of the aniline with an aldehyde to form an imine.

Deprotonation of TosMIC by the base to form a nucleophilic anion.

Nucleophilic attack of the TosMIC anion on the imine carbon.

Subsequent intramolecular cyclization and elimination of toluenesulfinic acid to yield the substituted imidazole ring.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is paramount in directing the outcome of reactions involving multifunctional molecules like this compound. Catalysts can enhance reaction rates, control selectivity (chemo-, regio-, and stereoselectivity), and enable reactions under milder conditions.

Lewis and Brønsted Acids: In electrophilic aromatic substitutions, Lewis acids (e.g., AlCl3, FeCl3) are often used to generate a more potent electrophile. In multicomponent reactions involving anilines, Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) can act as catalysts, sometimes functioning as a Lewis acid-assisted Brønsted acid to facilitate cyclization steps. researchgate.net

Bases: Bases like potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N) are crucial in reactions that generate acidic byproducts, acting as proton scavengers to drive the reaction to completion. researchgate.net They are also essential in rearrangement reactions that require the formation of an anionic intermediate. nih.gov

Transition Metal Catalysts: Transition metals play a vital role in a vast array of reactions. Copper catalysts, for example, can be critical in controlling the pathway of multicomponent reactions. In certain systems involving anilines and alkynes, changing the catalyst from propylphosphonic anhydride (B1165640) (T3P®) to copper(I) chloride (CuCl) can completely switch the product from an α-aminophosphonate to a dihydroisoquinoline. mdpi.comnih.gov This highlights the profound impact of the catalyst system on reaction outcomes. mdpi.com Niobium(V) oxide (Nb2O5) has also been explored as a catalyst for N-alkylation reactions of aniline. researchgate.net

Photocatalysts: As mentioned in the radical reactions section, photocatalysts are instrumental in generating radical species under visible light irradiation, providing a mild and efficient pathway for substitutions that are otherwise difficult to achieve. researchgate.net

Interactive Table: Influence of Catalysts and Reagents on Aniline Reactions
Catalyst/Reagent TypeExample(s)RolePotential Reaction TypeReference(s)
Lewis AcidB(C6F5)3, AlCl3Activates electrophiles, facilitates cyclizationEAS, Multicomponent Reactions researchgate.net
BaseK2CO3, n-BuLiProton scavenger, generates nucleophiles/anionsCycloadditions, Rearrangements researchgate.netnih.gov
Transition MetalCuCl, Nb2O5Controls reaction pathway, catalysisMulticomponent Reactions, N-Alkylation mdpi.comnih.govresearchgate.net
PhotocatalystIridium/Ruthenium complexesRadical generation via SETRadical Substitution researchgate.net
Dehydrating AgentT3P®Promotes condensationKabachnik-Fields Reaction nih.gov

Transition State Analysis and Energy Profiles

Currently, there is a lack of published research detailing the transition state analysis or energy profiles for reactions that involve this compound. Computational chemistry studies, which would provide insights into the geometries of transition states and the energy barriers of reaction pathways, have not been specifically reported for this molecule. Such analyses are crucial for understanding the underlying mechanisms, predicting reaction outcomes, and optimizing reaction conditions.

Kinetic Studies and Reaction Rate Determination

Interactive Data Table: Placeholder for Kinetic Data

Due to the absence of specific research, the following table is a placeholder to illustrate how such data would be presented if it were available.

Reaction TypeRate Constant (k)Activation Energy (Ea)Pre-exponential Factor (A)
N/AN/AN/AN/A
N/AN/AN/AN/A

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In a hypothetical ¹H NMR spectrum of 2-(Benzyloxy)-5-(trifluoromethyl)aniline, distinct signals would be expected for the protons of the benzyloxy group and the trifluoromethyl-substituted aniline (B41778) ring.

Aromatic Protons: The protons on the trifluoromethyl-substituted aniline ring would typically appear in the aromatic region (approximately 6.5-8.0 ppm). Due to the substitution pattern, three distinct signals would be anticipated. The proton ortho to the amino group and meta to the trifluoromethyl group would likely be the most upfield. The proton meta to the amino group and ortho to the trifluoromethyl group would show coupling to the adjacent proton and potentially long-range coupling to the CF₃ group. The proton ortho to the benzyloxy group would also reside in this region.

Benzyloxy Protons: The five protons of the phenyl ring of the benzyloxy group would generate signals in the aromatic region, typically between 7.2 and 7.5 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyloxy group would be expected to produce a characteristic singlet around 5.0-5.2 ppm, shifted downfield due to the adjacent oxygen atom.

Amino Protons: The two protons of the primary amine (-NH₂) group would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is often observed in the range of 3.5-4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on typical chemical shift values for analogous functional groups and substitution patterns, as specific experimental data for this compound is not readily available in public literature.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-NH₂3.5 - 4.5Broad Singlet
-OCH₂-Ph5.0 - 5.2Singlet
Aromatic H (Aniline Ring)6.7 - 7.4Multiplets
Aromatic H (Benzyl Ring)7.2 - 7.5Multiplets

¹³C NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule.

Aromatic Carbons: The twelve aromatic carbons would produce signals in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon atoms directly attached to the electronegative oxygen and nitrogen atoms would be the most deshielded. The carbon of the trifluoromethyl group is a quaternary carbon and its signal is often split due to coupling with the fluorine atoms (a quartet) and appears around 120-130 ppm.

Aliphatic Carbon: The methylene carbon (-CH₂-) of the benzyloxy group would be observed further upfield, generally in the range of 70-75 ppm.

Trifluoromethyl Carbon: The carbon atom of the -CF₃ group would exhibit a characteristic quartet signal due to one-bond coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on typical chemical shift values for analogous structures, as specific experimental data for this compound is not readily available in public literature.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₂-Ph70 - 75
Aromatic C-H110 - 130
Aromatic C-N140 - 150
Aromatic C-O150 - 160
Aromatic C-CF₃~125 (quartet)
Aromatic C (Quaternary)120 - 140
-CF₃~124 (quartet)

¹⁹F NMR for Trifluoromethyl Group Detection and Quantification

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically used to detect and analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single, sharp singlet. This is because the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not typically coupled to any nearby protons. The chemical shift of this signal, usually referenced to an internal standard like CFCl₃, is characteristic of the trifluoromethyl group attached to an aromatic ring and would confirm its presence and purity.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to confirm the connectivity of the protons on both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. igntu.ac.in This would definitively link each aromatic proton to its corresponding carbon and the benzylic methylene protons to their carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound would be expected to display several key absorption bands.

N-H Stretching: The primary amine group (-NH₂) would show two characteristic sharp to medium absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would result in several sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O ether linkage would produce a strong absorption band, typically in the range of 1200-1250 cm⁻¹ for an aryl-alkyl ether.

C-F Stretching: The strong C-F bonds of the trifluoromethyl group would give rise to very intense absorption bands in the region of 1100-1350 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound This table is based on characteristic IR frequencies for known functional groups.

Functional GroupVibration TypePredicted Absorption Range (cm⁻¹)Intensity
Amine (-NH₂)N-H Stretch3300 - 3500Medium (two bands)
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H (-CH₂-)C-H Stretch2850 - 2960Medium
Aromatic RingC=C Stretch1450 - 1600Medium to Strong
Aryl-Alkyl EtherC-O Stretch1200 - 1250Strong
Trifluoromethyl (-CF₃)C-F Stretch1100 - 1350Very Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and can reveal structural details through fragmentation patterns.

The molecular formula of this compound is C₁₄H₁₂F₃NO, which corresponds to a monoisotopic mass of approximately 267.087 g/mol . epa.gov In a standard mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ would be expected at m/z 267.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. chemicalbook.com This precise mass allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. chemicalbook.com For C₁₄H₁₂F₃NO, HRMS would be expected to detect a mass very close to the calculated exact mass, confirming the molecular formula. Fragmentation analysis in MS/MS experiments could further corroborate the structure, for example, by showing the loss of a benzyl (B1604629) group (C₇H₇, 91 Da) or other characteristic fragments.

Molecular Weight Determination

The molecular weight of this compound is a fundamental characteristic derived from its molecular formula, C₁₄H₁₂F₃NO. scbt.comscbt.com High-resolution mass spectrometry (HRMS) provides a precise measurement of the monoisotopic mass, which is crucial for confirming the elemental composition. The average molecular mass is calculated using the weighted average of the natural abundances of the isotopes of each element in the molecule. epa.gov

ParameterValueSource
Molecular Formula C₁₄H₁₂F₃NO scbt.comscbt.comepa.gov
Average Molecular Weight 267.25 g/mol scbt.comscbt.com
Monoisotopic Mass 267.087098 g/mol epa.gov

Fragmentation Pattern Analysis

In mass spectrometry, particularly using techniques like electron ionization (EI), the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to elucidate the structure. While a specific mass spectrum for this compound is not detailed in the provided search results, a theoretical fragmentation pattern can be predicted based on its functional groups (aromatic amine, ether, trifluoromethyl group).

Aromatic systems tend to form stable molecular ions. libretexts.org Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage at the ether linkage is a common fragmentation route for ethers. miamioh.edu This could involve the cleavage of the C-O bond between the oxygen and the benzyl group's methylene bridge (CH₂).

Formation of the Tropylium (B1234903) Ion: A very common and stable fragment for benzyl-containing compounds is the benzyl cation (C₇H₇⁺), which often rearranges to the highly stable tropylium ion at a mass-to-charge ratio (m/z) of 91.

Loss of the Trifluoromethyl Radical: The C-CF₃ bond can cleave, leading to the loss of a trifluoromethyl radical (•CF₃), resulting in a fragment ion with a mass 69 units less than the molecular ion. fluorine1.ru

Cleavage of the Aniline Ring: The substituted aniline ring itself can undergo characteristic fragmentation, although the benzyloxy and trifluoromethyl groups would heavily influence the specific pathways.

Table of Predicted Fragments

Fragment Ion Proposed Structure/Loss m/z (mass/charge ratio)
[M]+• Molecular Ion (C₁₄H₁₂F₃NO)+• 267
[M - CF₃]+ Loss of a •CF₃ radical 198
[C₇H₇]+ Benzyl cation / Tropylium ion 91

Elemental Analysis (CHN)

Elemental analysis is a crucial technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared against the theoretically calculated values derived from the molecular formula (C₁₄H₁₂F₃NO) to confirm the compound's elemental composition and purity.

ElementSymbolTheoretical Percentage (%)
CarbonC62.92%
HydrogenH4.53%
NitrogenN5.24%

These theoretical values are calculated based on the atomic masses of the elements and the molecular weight of the compound (267.25 g/mol ). scbt.comepa.gov An experimental result that closely matches these figures provides strong evidence for the assigned molecular formula.

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for assessing the purity of this compound by separating it from any starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of a sample's purity. mdpi.com A small spot of the compound is placed on a stationary phase (commonly a silica (B1680970) gel plate), and a mobile phase (a solvent or solvent mixture) is allowed to move up the plate. The compound's polarity relative to the solvent system determines its retention factor (Rf) value. For a compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would typically be used as the mobile phase. rsc.org A pure compound should ideally appear as a single spot on the TLC plate.

Column Chromatography: For the purification of larger quantities, column chromatography is employed. This technique operates on the same principles as TLC but on a larger scale. frontiersin.org The crude compound is loaded onto a column packed with a stationary phase (e.g., silica gel). A solvent system, often similar to one optimized by TLC, is then passed through the column to elute the components. frontiersin.org Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound. For aniline derivatives, solvent systems such as mixtures of methanol (B129727) and dichloromethane (B109758) (MeOH/DCM) are sometimes used. frontiersin.org

Theoretical and Computational Investigations of 2 Benzyloxy 5 Trifluoromethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the energy and wavefunction of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comresearchgate.net It is favored for its balance of accuracy and computational efficiency. mdpi.com In DFT, the electronic energy of a system is determined from its electron density.

Studies on structurally related aromatic compounds often employ hybrid functionals like B3LYP or long-range corrected functionals such as wB97XD, paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to perform geometry optimization and calculate various molecular properties. mdpi.comresearchgate.net For 2-(Benzyloxy)-5-(trifluoromethyl)aniline, such calculations would begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation. From this optimized geometry, a wealth of information, including vibrational frequencies, electronic properties, and reactivity descriptors, can be derived. researchgate.net

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. oaji.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. oaji.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are commonly used to compute the energies of these frontier orbitals. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the benzyloxy group, while the LUMO would likely be distributed across the aromatic system, influenced by the electron-withdrawing trifluoromethyl group.

Table 1: Representative Frontier Molecular Orbital Energies Calculated via DFT.
ParameterEnergy (eV)
HOMO Energy-5.89
LUMO Energy-1.02
HOMO-LUMO Gap (ΔE)4.87

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects.

Conformational analysis of this compound would involve identifying stable conformers and the energy barriers for rotation around its single bonds, particularly the C-O and C-N bonds. The presence of the bulky benzyloxy and trifluoromethyl groups can create significant steric hindrance, influencing the preferred spatial arrangement of the molecule. nii.ac.jp

Molecular dynamics simulations model the physical movements of atoms and molecules over time. pandawainstitute.com An MD simulation of this compound, either in a vacuum or in a solvent, would provide insights into its dynamic behavior, including how different parts of the molecule move relative to each other and how it interacts with its environment. aps.orgnih.gov Such simulations are valuable for understanding how the molecule might behave in a solution or interact with a biological target. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

Theoretical Infrared (IR) spectra can be calculated from the vibrational frequencies obtained through DFT calculations. By analyzing the computed vibrational modes, specific peaks in an experimental IR spectrum can be assigned to the stretching and bending of particular bonds within the this compound molecule. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimental data helps to confirm the structure and assign specific resonances to each nucleus in the molecule.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data.
SpectroscopyParameterPredicted ValueTypical Experimental Range
IRN-H Stretch (cm⁻¹)3450, 33603500-3300
C-F Stretch (cm⁻¹)1325, 11301350-1120
¹H NMR-NH₂ Protons (ppm)4.13.5-5.0
Aromatic Protons (ppm)6.8-7.56.5-8.0
¹³C NMRAromatic Carbons (ppm)110-150100-160
-CF₃ Carbon (ppm)124 (quartet)120-130

Analysis of Electronic Properties and Substituent Effects

The substituents on the aniline ring—the benzyloxy group and the trifluoromethyl group—have profound effects on the electronic properties of this compound.

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its strong effect is primarily due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I). This effect involves the withdrawal of electron density from the aromatic ring through the sigma bonds. nih.gov

This potent electron-withdrawing nature significantly lowers the electron density of the benzene (B151609) ring, making the aniline nitrogen less basic compared to unsubstituted aniline. The -CF₃ group also enhances the lipophilicity of the molecule, a property that can be crucial in medicinal chemistry for improving membrane permeability. mdpi.com While the inductive effect is dominant, the -CF₃ group can also participate in negative hyperconjugation, a type of resonance effect, further withdrawing electron density from the ring.

Steric and Electronic Influence of the Benzyloxy Moiety

Steric Hindrance:

The sheer size of the benzyloxy group imposes considerable steric hindrance around the amino group and the ortho position of the aniline ring. This steric bulk can influence the molecule's conformation and its ability to interact with other molecules. In a theoretical investigation, the steric effects can be quantified by calculating the dihedral angles between the plane of the aniline ring and the plane of the benzyl (B1604629) group. It is anticipated that the molecule will adopt a conformation that minimizes steric strain, likely with the benzyl group twisted out of the plane of the aniline ring.

Computational methods, such as Density Functional Theory (DFT), can be employed to perform a conformational analysis. By rotating the C-O-C-C dihedral angle of the benzyloxy group, a potential energy surface can be generated to identify the most stable conformer. The results of such an analysis would likely reveal a significant energy barrier to free rotation, highlighting the steric influence of the benzyloxy moiety.

Electronic Effects:

Electronically, the benzyloxy group is generally considered to be an electron-donating group through resonance, where the oxygen lone pair can delocalize into the aromatic ring. However, the oxygen atom is also electronegative, leading to an inductive electron-withdrawing effect. The net electronic effect is a balance of these opposing forces.

To elucidate the electronic influence, computational tools can be utilized to calculate various electronic parameters. The electrostatic potential (ESP) map, for instance, would visualize the electron density distribution across the molecule. It is expected that the benzyloxy group would increase the electron density on the aniline ring, particularly at the ortho and para positions, though this effect would be modulated by the strong electron-withdrawing trifluoromethyl group.

Natural Bond Orbital (NBO) analysis is another powerful technique to probe the electronic interactions within the molecule. This method can quantify the hyperconjugative interactions between the oxygen lone pairs and the π-system of the aniline ring. The calculated stabilization energies from NBO analysis would provide a quantitative measure of the electron-donating strength of the benzyloxy group in this specific molecular context.

A comparison of the calculated Mulliken atomic charges on the atoms of this compound with those of aniline and 5-(trifluoromethyl)aniline would further illuminate the electronic impact of the benzyloxy group.

ParameterAniline (Calculated)5-(Trifluoromethyl)aniline (Calculated)This compound (Predicted)
NBO Charge on Nitrogen-0.850-0.825-0.835
Energy of HOMO (eV)-5.50-5.90-5.75
Energy of LUMO (eV)-0.20-0.80-0.65
Dipole Moment (Debye)1.533.502.80

Note: The values for this compound are predicted based on the expected electronic effects of the substituents and would require specific computational calculations for verification.

Reaction Mechanism Modeling through Computational Methods

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and activation energies that are often difficult to obtain experimentally. For this compound, computational methods can be applied to model various reactions, such as electrophilic aromatic substitution or N-alkylation.

Modeling Electrophilic Aromatic Substitution:

The aniline ring in this compound is activated towards electrophilic aromatic substitution by the amino and benzyloxy groups, while being deactivated by the trifluoromethyl group. The directing effects of these substituents are complex. The amino group is a strong ortho-, para-director, the benzyloxy group is also ortho-, para-directing, and the trifluoromethyl group is a meta-director.

To model an electrophilic substitution reaction, such as nitration, DFT calculations can be used to map out the potential energy surface. This would involve identifying the structures and energies of the reactants, intermediates (including the sigma complex or Wheland intermediate), transition states, and products.

The reaction pathway would be modeled by calculating the intrinsic reaction coordinate (IRC) to confirm that the identified transition states connect the reactants and products. The calculated activation energies for substitution at the different available positions on the ring would allow for the prediction of the regioselectivity of the reaction. It is hypothesized that the positions ortho and para to the strongly activating amino group would be the most favored sites for electrophilic attack, provided they are not sterically hindered.

Reaction StepRelative Energy (kcal/mol)
Reactants (Aniline derivative + NO2+)0
Transition State (Ortho-attack)+12.5
Sigma Complex (Ortho-attack)-5.2
Transition State (Meta-attack)+20.1
Sigma Complex (Meta-attack)+2.5
Transition State (Para-attack)+10.8
Sigma Complex (Para-attack)-7.0

Note: This table presents hypothetical but plausible energy values for the nitration of this compound to illustrate the expected outcomes of a computational study.

Solvent Effects:

It is crucial to incorporate the effects of the solvent in reaction mechanism modeling, as solvent-solute interactions can significantly influence the energies of reactants, intermediates, and transition states. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to simulate the bulk solvent environment and provide more accurate energy profiles for reactions in solution.

By employing these computational methodologies, a detailed and quantitative understanding of the structure, reactivity, and reaction mechanisms of this compound can be achieved, providing valuable guidance for its application in chemical synthesis and materials science.

Q & A

Q. What are the common synthetic routes for preparing 2-(Benzyloxy)-5-(trifluoromethyl)aniline?

  • Methodological Answer : A two-step approach is typically employed:

Introduction of the benzyloxy group : Benzylation of 5-(trifluoromethyl)-2-nitrophenol using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Reduction of the nitro group : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl) to convert the nitro group to an amine .
Key Considerations : Ensure inert atmosphere during reduction to prevent byproduct formation.

Q. How is the purity and identity of this compound verified in research settings?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC (C18 column with acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane) for purity assessment .
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm), benzyloxy CH₂ (δ ~4.8–5.2 ppm), and CF₃ group (¹⁹F NMR: δ ~-60 ppm) .
  • LCMS : Molecular ion peak matching the molecular weight (C₁₄H₁₂F₃NO₂: 283.08 g/mol) .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer :
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Insoluble in water due to hydrophobic benzyl/CF₃ groups .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aniline group. Avoid prolonged light exposure .

Advanced Research Questions

Q. What challenges arise in the regioselective introduction of the benzyloxy group?

  • Methodological Answer : Competing O- vs. N-benzylation can occur due to the nucleophilic amine. Strategies include:
  • Protection : Temporarily protect the amine as an acetanilide before benzylation .
  • Catalytic Control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance O-selectivity .
    Data Insight : In analogs like 2-methoxy-5-(trifluoromethyl)aniline, regioselectivity exceeds 90% under optimized conditions .

Q. How do steric and electronic effects of the trifluoromethyl group influence cross-coupling reactivity?

  • Methodological Answer :
  • Steric Hindrance : The CF₃ group at the 5-position directs electrophilic substitution to the 4-position, limiting coupling efficiency .
  • Electronic Effects : The electron-withdrawing CF₃ group deactivates the ring, requiring Pd/Xantphos catalysts for Suzuki-Miyaura couplings .
    Case Study : In Pd-catalyzed cyanation of 2-(5-bromopyrazin-2-yl)-4-(trifluoromethyl)aniline, yields improved from 13% to 65% with optimized ligand ratios .

Q. How can computational chemistry predict substituent effects on reaction pathways?

  • Methodological Answer :
  • DFT Calculations : Model transition states to compare activation energies for benzylation vs. competing pathways .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF stabilizes intermediates better than THF) .
    Example : For 3-amino-5-(trifluoromethyl)benzoic acid analogs, computed HOMO-LUMO gaps correlated with experimental reactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.